molecular formula C27H25N3O2S B4764770 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4764770
M. Wt: 455.6 g/mol
InChI Key: XXCIVJKMFRKFBU-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can modulate the levels of various biochemical and physiological markers. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments include its high purity, good yields, and potential therapeutic properties. However, the compound may have limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

Several future directions for the research on 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be identified. These include further investigations into its mechanism of action, optimization of its synthesis method, and development of novel formulations to improve its solubility and stability. Additionally, more studies are needed to explore its potential therapeutic applications in various disease models and to evaluate its safety and toxicity profiles.
In conclusion, 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a compound with promising therapeutic properties that has gained significant attention in the scientific community. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.

Scientific Research Applications

Several studies have investigated the potential therapeutic properties of 5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(5E)-5-[(2-phenylmethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c31-26-25(19-22-11-7-8-14-24(22)32-20-21-9-3-1-4-10-21)33-27(28-26)30-17-15-29(16-18-30)23-12-5-2-6-13-23/h1-14,19H,15-18,20H2/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIVJKMFRKFBU-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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